H-Aad(otbu)-OH
CAS No.: 201354-26-9
Cat. No.: VC21536942
Molecular Formula: C10H19NO4
Molecular Weight: 217.26 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 201354-26-9 |
---|---|
Molecular Formula | C10H19NO4 |
Molecular Weight | 217.26 g/mol |
IUPAC Name | (2S)-2-amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid |
Standard InChI | InChI=1S/C10H19NO4/c1-10(2,3)15-8(12)6-4-5-7(11)9(13)14/h7H,4-6,11H2,1-3H3,(H,13,14)/t7-/m0/s1 |
Standard InChI Key | WWSDFHPRIJAESZ-ZETCQYMHSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)CCC[C@@H](C(=O)O)N |
SMILES | CC(C)(C)OC(=O)CCCC(C(=O)O)N |
Canonical SMILES | CC(C)(C)OC(=O)CCCC(C(=O)O)N |
H-Aad(otbu)-OH, also known as (S)-2-Amino-6-(tert-butoxy)-6-oxohexanoic acid, is a chemical compound with the molecular formula C₁₀H₁₉NO₄ and a molecular weight of 217.26 g/mol . This compound is a derivative of 2-aminoadipic acid, where the carboxyl group is protected by a tert-butyl ester. It is primarily used in peptide synthesis due to its ability to protect reactive functional groups and form stable bonds.
Applications in Peptide Synthesis
H-Aad(otbu)-OH is used as a building block in peptide synthesis due to its unique properties. The tert-butyl ester protection allows for selective deprotection under mild conditions, which is essential for maintaining the integrity of the peptide chain during synthesis.
Synthesis and Handling
The synthesis of H-Aad(otbu)-OH typically involves the esterification of 2-aminoadipic acid with tert-butanol. This process requires careful control of reaction conditions to ensure high purity and yield.
Storage and Handling
H-Aad(otbu)-OH should be stored in a refrigerator to maintain its stability. It is sensitive to moisture and should be handled under dry conditions to prevent hydrolysis of the tert-butyl ester group.
Comparison with Similar Compounds
Similar compounds, such as Fmoc-Aad(otbu)-OH, also play significant roles in peptide synthesis. Fmoc-Aad(otbu)-OH includes an additional fluorenylmethoxycarbonyl (Fmoc) protection group on the amino end, which provides additional protection during synthesis .
Compound | Molecular Weight | Protection Groups |
---|---|---|
H-Aad(otbu)-OH | 217.26 g/mol | tert-Butyl ester |
Fmoc-Aad(otbu)-OH | 439.5 g/mol | Fmoc and tert-Butyl ester |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume